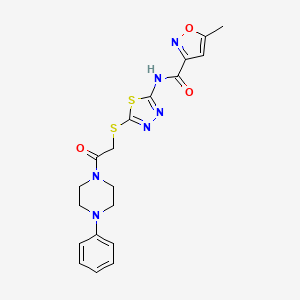

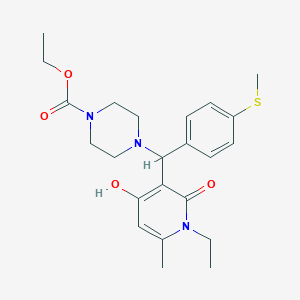

3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

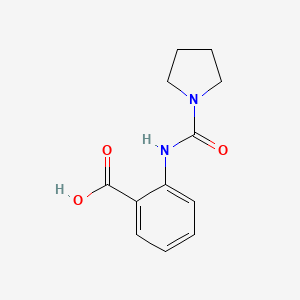

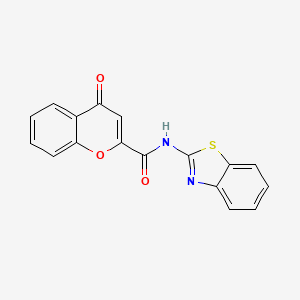

The compound 3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine is a derivative of thiazolidine, a heterocyclic compound containing sulfur and nitrogen in a five-membered ring. This particular derivative features a sulfonyl group attached to a dichlorophenyl moiety and a dimethoxyphenyl group, indicating potential biological activity and chemical reactivity due to the presence of electron-withdrawing and electron-donating substituents, respectively.

Synthesis Analysis

The synthesis of thiazolidine derivatives often involves the condensation of amides or amines with carbonyl compounds, followed by cyclization. In the context of similar compounds, the synthesis of 2,4-thiazolidinediones with aryl sulfonylurea moieties has been achieved by condensing various substituted sulfonamides with isocyanatomethyl thiazolidino-2,4-dione, which itself is obtained via the Curtius rearrangement starting from known 2,4-dioxo-5-thiazolidineacetic acid . Although the exact synthesis of the compound is not detailed, it is likely that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen atoms. The substituents on the ring, such as the 3,4-dichlorophenylsulfonyl and 2,5-dimethoxyphenyl groups, would influence the electronic distribution and steric hindrance, potentially affecting the compound's binding affinity to biological targets and its overall reactivity .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including oxidation and rearrangement. For instance, oxidation of 1,3-thiazolidines can lead to a mixture of cis- and trans-sulfoxides, which under acidic conditions can undergo ring expansion to produce dihydro-1,4-thiazines . Additionally, photo-oxidation of thiazolidine derivatives can result in hydroxylation α to sulfur, yielding hydroxy derivatives . These reactions demonstrate the chemical versatility of thiazolidine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their substituents. For example, halogen substitution on the phenyl ring can enhance potency as antihyperglycemic agents, as seen in related sulfonylthiazolidinediones . The presence of electron-donating methoxy groups and electron-withdrawing sulfonyl and chloro groups would affect the compound's solubility, stability, and reactivity. Moreover, the antimicrobial activity of novel 2-thioxo-4-thiazolidinones has been characterized, indicating the potential for biological applications .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has demonstrated the utility of similar compounds in synthesizing a variety of heterocycles, which are crucial in medicinal chemistry for their biological activities. For example, the reaction of related dithiazolium compounds with active methylenes has led to the creation of heterocycles like 4-hydroxy and 4-mercaptopyrimidine derivatives, highlighting the potential of such compounds in generating biologically active molecules (Shibuya, 1984).

Antiviral and Antiproliferative Activity

Derivatives of thiazolidine have been synthesized and shown to possess antiviral and antiproliferative activities. For instance, sulfonamide derivatives of thiadiazole exhibited antiviral properties against tobacco mosaic virus (Chen et al., 2010). Moreover, thiazolidinedione derivatives have been evaluated for their antiproliferative activity against various human cancer cell lines, indicating their potential in cancer therapy (Chandrappa et al., 2008).

Antitumor Evaluation

Compounds featuring sulfonyl and thiazolidine moieties have undergone antitumor evaluation, with some showing broad-spectrum antitumor activity against a range of tumor cell lines. This highlights the potential of such compounds in developing new anticancer drugs (Rostom, 2006).

Antimicrobial Activity

Thiazole derivatives, closely related to thiazolidines, have been synthesized and tested for antimicrobial activity. Research has shown that certain derivatives possess significant antimicrobial properties, offering potential applications in addressing bacterial and fungal infections (Chawla, 2016).

Eigenschaften

IUPAC Name |

3-(3,4-dichlorophenyl)sulfonyl-2-(2,5-dimethoxyphenyl)-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4S2/c1-23-11-3-6-16(24-2)13(9-11)17-20(7-8-25-17)26(21,22)12-4-5-14(18)15(19)10-12/h3-6,9-10,17H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMEFEZQCXXQBHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2N(CCS2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-Dichlorophenyl)sulfonyl)-2-(2,5-dimethoxyphenyl)thiazolidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-1,2,4,5-tetrahydrospiro[benzo[c]azepine-3,1'-cyclohexane] hydrochloride](/img/structure/B3007415.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007418.png)

![N-[2-[4-Cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B3007421.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[(3-pentan-3-yl-1,2-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B3007431.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)